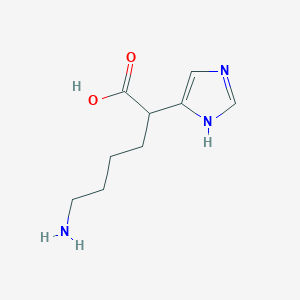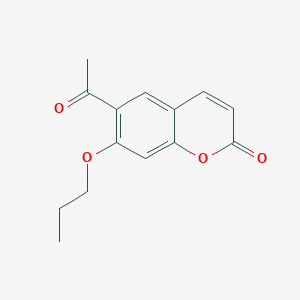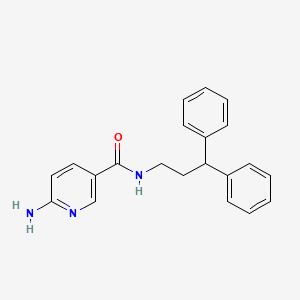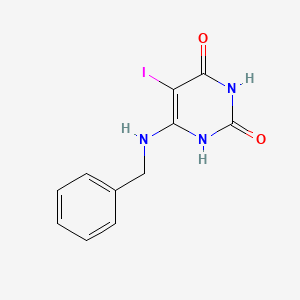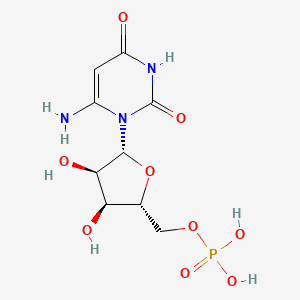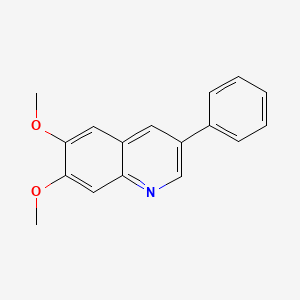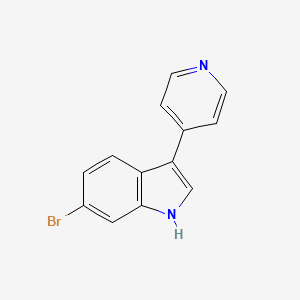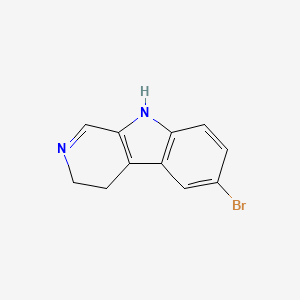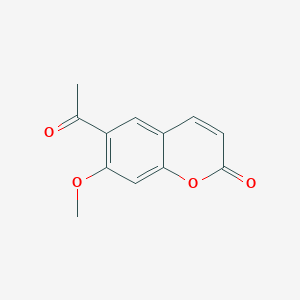
6-acetyl-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and biological activities. Coumarins are naturally occurring lactones found in various plants and have been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one typically involves the Pechmann reaction, which is a well-known method for synthesizing coumarin derivatives. The starting materials for this reaction are phenols and β-keto esters. In the presence of an acid catalyst, such as sulfuric acid, these reactants undergo condensation to form the desired coumarin derivative .
-
Pechmann Reaction
Reactants: Phenol, β-keto ester
Catalyst: Sulfuric acid
Conditions: Heating under reflux
-
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-acetyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups such as halogens or amines .
Scientific Research Applications
6-acetyl-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
6-acetyl-7-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin): Known for its anti-inflammatory and antioxidant properties.
4-methyl-7-hydroxy-2H-chromen-2-one (4-Methylumbelliferone): Used as a fluorescent probe in biochemical assays.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
16850-94-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-acetyl-7-methoxychromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-5-8-3-4-12(14)16-10(8)6-11(9)15-2/h3-6H,1-2H3 |
InChI Key |
QDWMZGNQFSIPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


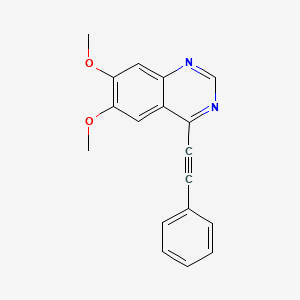
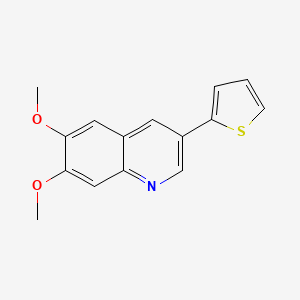
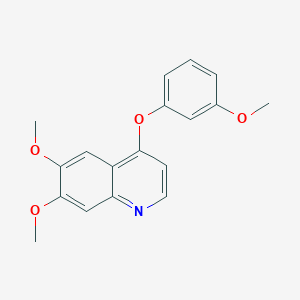
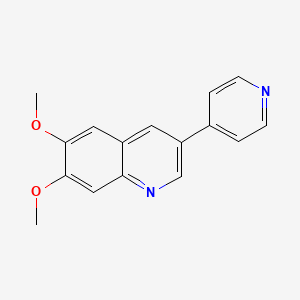
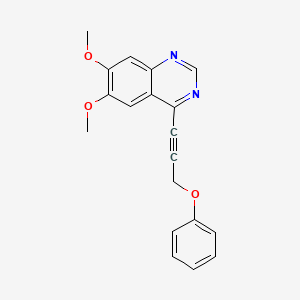
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
